Stannsoporfin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

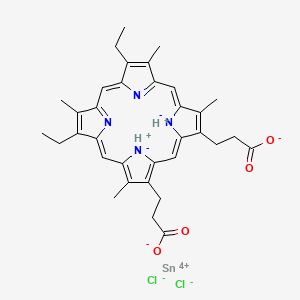

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H36Cl2N4O4Sn |

|---|---|

Molecular Weight |

754.3 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J |

Canonical SMILES |

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Cl-].[Cl-].[Sn+4] |

Origin of Product |

United States |

Foundational & Exploratory

Stannsoporfin: A Deep Dive into its Mechanism of Action in Heme Catabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stannsoporfin (tin mesoporphyrin, SnMP) is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme. By blocking the enzymatic degradation of heme into biliverdin, and subsequently bilirubin, this compound effectively reduces the production of bilirubin. This mechanism of action has positioned this compound as a therapeutic candidate for the management of hyperbilirubinemia, particularly in neonates. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Heme Catabolism and the Role of Heme Oxygenase

Heme, a porphyrin ring complexed with iron, is an essential component of hemoglobin, myoglobin, and various cytochromes. The degradation of heme is a critical physiological process for recycling iron and eliminating potentially toxic heme. This process is primarily mediated by the heme oxygenase (HO) enzyme system.

There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. Both isoforms catalyze the oxidation of heme to biliverdin, releasing carbon monoxide (CO) and ferrous iron (Fe²⁺). Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase. In conditions of excessive heme turnover, such as hemolysis, the increased activity of heme oxygenase can lead to hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood.

Mechanism of Action of this compound

This compound exerts its therapeutic effect through the potent and competitive inhibition of heme oxygenase.[1][2] Its molecular structure, which is similar to that of heme, allows it to bind to the active site of both HO-1 and HO-2, thereby preventing the binding and subsequent degradation of the natural substrate, heme.[3] This competitive inhibition leads to a significant reduction in the production of biliverdin and, consequently, bilirubin.[2]

An important consequence of this enzymatic blockade is the increased biliary excretion of unmetabolized heme.[1] this compound itself is largely excreted without undergoing metabolic alteration.

Signaling Pathway of Heme Catabolism and this compound Inhibition

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a heme oxygenase inhibitor has been quantified through various in vitro and in vivo studies.

In Vitro Inhibition

A key parameter for quantifying the potency of a competitive inhibitor is the inhibition constant (Ki).

| Compound | Enzyme Source | Ki (µM) | Reference |

| This compound (Tin Mesoporphyrin IX) | Rat splenic microsomal heme oxygenase | 0.014 | [4] |

Studies have also determined the half-maximal inhibitory concentration (IC50) for this compound against the two major heme oxygenase isoforms. It has been shown to be a potent inhibitor of both HO-1 and HO-2, with a tendency for greater inhibition of HO-2.[5]

Clinical Efficacy in Neonatal Hyperbilirubinemia

Clinical trials have demonstrated the efficacy of this compound in reducing bilirubin levels in newborns.

| Dose | Study Population | Primary Outcome | Result | Reference |

| 3.0 mg/kg (single IM dose) | Newborns (35-42 weeks) with hemolysis | Percent change in Total Serum Bilirubin (TSB) at 48 hours | -13% decrease | [6] |

| 4.5 mg/kg (single IM dose) | Newborns (35-42 weeks) with hemolysis | Percent change in Total Serum Bilirubin (TSB) at 48 hours | -10.5% decrease | [6] |

Experimental Protocols

The following is a representative protocol for an in vitro heme oxygenase activity assay to evaluate the inhibitory effect of this compound.

Preparation of Microsomes

-

Tissue Homogenization: Homogenize fresh or frozen tissue (e.g., rat spleen, a rich source of HO-1) in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Washing and Resuspension: Wash the microsomal pellet by resuspending in the homogenization buffer and re-centrifuging at 105,000 x g for 60 minutes at 4°C.

-

Final Resuspension: Resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

Heme Oxygenase Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 0.5-1.0 mg)

-

0.1 M potassium phosphate buffer (pH 7.4)

-

This compound (at various concentrations) or vehicle control

-

Hemin (substrate, typically 20-50 µM)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding NADPH (cofactor, final concentration 0.5-1.0 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) in the dark.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold chloroform or by placing the tubes on ice.

-

Quantification of Bilirubin/Biliverdin:

-

Spectrophotometric Method: Extract the bilirubin into chloroform and measure the absorbance at ~464 nm. The concentration can be calculated using the molar extinction coefficient of bilirubin.

-

LC-MS/MS Method: For higher sensitivity and specificity, the reaction products can be analyzed by liquid chromatography-tandem mass spectrometry to quantify biliverdin and/or bilirubin.

-

Experimental Workflow for Heme Oxygenase Activity Assay

Conclusion

This compound is a well-characterized, potent competitive inhibitor of heme oxygenase. Its mechanism of action, centered on the reduction of bilirubin production, is supported by robust in vitro and clinical data. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic applications of this compound and other heme oxygenase inhibitors. Further research may focus on the differential inhibition of HO-1 and HO-2 isoforms to refine the therapeutic profile of this class of drugs.

References

- 1. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.aap.org [publications.aap.org]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

tin mesoporphyrin as a competitive inhibitor of heme oxygenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tin mesoporphyrin (SnMP), a synthetic metalloporphyrin, has emerged as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme. By blocking the degradation of heme into biliverdin, carbon monoxide, and free iron, SnMP effectively reduces the production of bilirubin. This mechanism of action has positioned SnMP as a significant therapeutic candidate, particularly in the management of neonatal hyperbilirubinemia. This technical guide provides a comprehensive overview of the core science behind SnMP, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its study, and visualization of the relevant biological pathways and experimental workflows.

Introduction

Heme, a vital component of hemoglobin, myoglobin, and various cytochromes, undergoes a tightly regulated degradation process. The initial and rate-limiting step of this pathway is catalyzed by the enzyme heme oxygenase (HO), which exists in two primary isoforms: the inducible HO-1 and the constitutively expressed HO-2.[1] The enzymatic activity of HO results in the opening of the heme ring to produce biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase.[2]

In certain pathological conditions, such as neonatal jaundice and certain hemolytic disorders, the rate of heme catabolism and subsequent bilirubin production can overwhelm the body's clearance mechanisms, leading to hyperbilirubinemia and potentially severe neurological damage.[3] Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a structural analog of heme where the central iron atom is replaced by tin.[2] This substitution prevents its degradation by HO, allowing it to act as a powerful competitive inhibitor of the enzyme.[2][4]

Mechanism of Action

Tin mesoporphyrin functions as a competitive inhibitor of heme oxygenase.[4][5] Structurally similar to the natural substrate heme, SnMP binds to the active site of both HO-1 and HO-2.[6][7] However, due to the presence of the tin atom, it cannot be catabolized by the enzyme.[1] This stable binding effectively blocks the access of heme to the active site, thereby inhibiting the production of biliverdin and, consequently, bilirubin.[2] The reduction in the vinyl groups at the C2 and C4 positions of the porphyrin ring to ethyl groups in SnMP significantly enhances its inhibitory potency compared to its precursor, tin protoporphyrin (SnPP).[3][5]

Quantitative Inhibition Data

The inhibitory potency of tin mesoporphyrin against heme oxygenase has been quantified in numerous studies. The following tables summarize key in vitro and in vivo findings.

Table 1: In Vitro Inhibition of Heme Oxygenase by Tin Mesoporphyrin

| Parameter | Enzyme Source | Value | Reference |

| Ki | Rat Splenic Microsomal Heme Oxygenase | 0.014 µM | [5] |

| IC50 (HO-1) | Rat Spleen Microsomes | Most Potent Inhibitor Tested | [8] |

| IC50 (HO-2) | Rat Brain Microsomes | Most Potent Inhibitor Tested | [8] |

*In a comparative study of various metalloporphyrins (deutero-, proto-, meso-, and bis-glycol porphyrins with zinc, tin, and chromium), tin mesoporphyrin was found to be the most potent inhibitor for both HO-1 and HO-2 isoforms.[8]

Table 2: In Vivo Efficacy of Tin Mesoporphyrin

| Study Population | Dosage | Key Findings | Reference |

| Neonates (≥35 weeks gestation) | 4.5 mg/kg (single IM injection) | - Reversed the natural trajectory of total bilirubin within 12 hours.- Halved the duration of phototherapy. | [6][9] |

| Neonates with Hemolytic Disease | 3.0 mg/kg or 4.5 mg/kg (single IM injection) with phototherapy | - Significantly decreased total serum bilirubin at 48 hours compared to placebo. | |

| Adult Rats | 1 pmol/kg body weight | - Inhibited hepatic, renal, and splenic heme oxygenase activity for extended periods. | [5] |

| Neonatal Rats | 1 pmol/kg body weight | - Prevented the transient increase in serum bilirubin 24 hours after birth. | [5] |

| Porcine Endotoxemia Model | 6 µmol/kg (IV) | - Effectively inhibited heme oxygenase. | [10] |

Signaling Pathways and Experimental Workflows

Heme Degradation Pathway and SnMP Inhibition

The following diagram illustrates the enzymatic breakdown of heme and the point of inhibition by tin mesoporphyrin.

Caption: Competitive inhibition of heme oxygenase by tin mesoporphyrin.

Experimental Workflow: In Vitro Heme Oxygenase Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the inhibitory effect of SnMP on heme oxygenase activity.

Caption: Workflow for in vitro heme oxygenase inhibition assay.

Experimental Protocols

Preparation of Microsomes for Heme Oxygenase Assay

This protocol describes the isolation of the microsomal fraction from tissues, which is a rich source of heme oxygenase.

Materials:

-

Tissue (e.g., rat spleen or liver)

-

Homogenization Buffer: 0.25 M sucrose, 20 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

Protease inhibitor cocktail

-

100 mM Potassium Phosphate buffer (KH₂PO₄) with 20% glycerol

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Excise and wash the tissue in ice-cold saline.

-

Mince the tissue and homogenize in 3 volumes of ice-cold homogenization buffer containing protease inhibitors using a Dounce homogenizer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant (post-nuclear fraction) and transfer to ultracentrifuge tubes.

-

Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosolic fraction).

-

Wash the microsomal pellet by resuspending it in homogenization buffer and repeating the ultracentrifugation step.

-

Resuspend the final microsomal pellet in 100 mM potassium phosphate buffer containing 20% glycerol.

-

Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

-

Store the microsomal fraction at -80°C until use.

In Vitro Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol details the measurement of heme oxygenase activity by quantifying the formation of bilirubin.

Materials:

-

Microsomal preparation (from Protocol 5.1)

-

Reaction Mixture:

-

1 mM NADPH

-

2 mM Glucose-6-phosphate

-

1 U/mL Glucose-6-phosphate dehydrogenase

-

25 µM Hemin (substrate)

-

Rat liver cytosolic fraction (as a source of biliverdin reductase) or purified biliverdin reductase

-

100 mM Potassium phosphate buffer, pH 7.4

-

-

Tin Mesoporphyrin (SnMP) stock solution (dissolved in a suitable solvent, e.g., a small amount of 0.1 M NaOH, then diluted in buffer)

-

Chloroform

-

Spectrophotometer

Procedure:

-

In a microcentrifuge tube, combine the microsomal protein (e.g., 0.5 mg) with the reaction mixture. For inhibition studies, pre-incubate the microsomes with varying concentrations of SnMP for a short period before adding the substrate.

-

The final reaction volume is typically adjusted with potassium phosphate buffer.

-

Initiate the reaction by adding hemin.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in the dark.

-

Stop the reaction by adding an equal volume of ice-cold chloroform and vortexing vigorously.

-

Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower chloroform layer containing the extracted bilirubin.

-

Measure the absorbance of the chloroform extract at 464 nm and 530 nm. The bilirubin concentration is determined from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹cm⁻¹.

-

Heme oxygenase activity is typically expressed as nmol of bilirubin formed per mg of microsomal protein per hour.

-

For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value. The Ki value can be determined through kinetic analysis (e.g., Lineweaver-Burk or Dixon plots).

In Vivo Assessment of Heme Oxygenase Inhibition

The in vivo efficacy of SnMP is often assessed by measuring its impact on bilirubin production. One common method involves the measurement of end-tidal carbon monoxide (ETCOc), as CO is produced in equimolar amounts with biliverdin during heme catabolism.

General Protocol Outline (Neonatal Studies):

-

Patient Population: Enroll neonates at risk for hyperbilirubinemia.

-

Treatment: Administer a single intramuscular dose of SnMP (e.g., 4.5 mg/kg body weight) or placebo.[6][9]

-

Monitoring:

-

Total Serum Bilirubin (TSB): Collect blood samples at baseline and at regular intervals post-treatment to monitor TSB levels.

-

End-Tidal Carbon Monoxide (ETCOc): Use a portable ETCOc monitor to non-invasively measure the concentration of CO in the infant's exhaled breath. This provides a direct measure of heme catabolism and bilirubin production.

-

-

Clinical Outcomes: Record the need for and duration of phototherapy, and the incidence of severe hyperbilirubinemia.

Conclusion

Tin mesoporphyrin is a well-characterized, potent competitive inhibitor of heme oxygenase with demonstrated efficacy in reducing bilirubin production in both preclinical and clinical settings. Its mechanism of action, coupled with a growing body of quantitative data, supports its continued investigation and development as a therapeutic agent for conditions characterized by excessive heme catabolism. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the properties and applications of this promising compound.

References

- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Metalloporphyrins as Tools for Deciphering the Role of Heme Oxygenase in Renal Immune Injury [mdpi.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tin-mesoporphyrin for inhibition of heme oxygenase during long-term hyperdynamic porcine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Stannsoporfin: A Competitive Inhibitor of Heme Oxygenase for the Management of Hyperbilirubinemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stannsoporfin (tin mesoporphyrin, SnMP) is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to bilirubin. By blocking this crucial step, this compound effectively reduces the production of bilirubin, offering a targeted therapeutic approach for the management of hyperbilirubinemia, particularly in neonates. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in the bilirubin production pathway, quantitative data from clinical studies, and detailed experimental protocols relevant to its study.

Introduction to the Bilirubin Production Pathway

Bilirubin, a yellow pigment, is the end product of heme catabolism. The breakdown of heme, primarily from senescent red blood cells, is a multi-step enzymatic process.

-

Heme Oxygenase (HO): This microsomal enzyme catalyzes the initial and rate-limiting step, cleaving the heme molecule to produce biliverdin, iron, and carbon monoxide (CO). Two main isoforms exist: the inducible HO-1 and the constitutive HO-2.

-

Biliverdin Reductase (BVR): This cytosolic enzyme rapidly reduces biliverdin to unconjugated bilirubin (UCB).

Unconjugated bilirubin is lipophilic and requires conjugation with glucuronic acid in the liver by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to become water-soluble conjugated bilirubin, which can then be excreted in bile and urine. Elevated levels of unconjugated bilirubin, known as hyperbilirubinemia, can be neurotoxic, especially in newborns whose blood-brain barrier is not fully developed.

This compound's Mechanism of Action

This compound is a structural analog of heme, with a tin atom replacing the central iron atom. This substitution prevents its catabolism by heme oxygenase. This compound exerts its therapeutic effect through potent and selective competitive inhibition of both HO-1 and HO-2.[1] By binding to the active site of heme oxygenase, this compound prevents the breakdown of endogenous heme, thereby reducing the production of biliverdin and, consequently, bilirubin.[2]

dot

Quantitative Data

In Vitro Heme Oxygenase Inhibition

A study evaluating various metalloporphyrins demonstrated that tin mesoporphyrin (this compound) is the most potent inhibitor of both HO-1 and HO-2 isoforms. For a given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.[3]

| Metalloporphyrin | Central Metal | Porphyrin Ring | HO-1 IC50 (µM) | HO-2 IC50 (µM) |

| This compound (SnMP) | Tin (Sn) | Meso | 0.03 ± 0.01 | 0.01 ± 0.00 |

| Tin Protoporphyrin (SnPP) | Tin (Sn) | Proto | 0.14 ± 0.02 | 0.01 ± 0.00 |

| Zinc Protoporphyrin (ZnPP) | Zinc (Zn) | Proto | 1.17 ± 0.12 | 1.63 ± 0.08 |

| Zinc Mesoporphyrin (ZnMP) | Zinc (Zn) | Meso | 2.15 ± 0.15 | 3.65 ± 0.21 |

| Chromium Mesoporphyrin (CrMP) | Chromium (Cr) | Meso | 0.05 ± 0.01 | 0.02 ± 0.00 |

Table 1: In vitro inhibition of rat spleen (HO-1) and brain (HO-2) heme oxygenase activity by various metalloporphyrins.[3]

Clinical Efficacy in Neonatal Hyperbilirubinemia

A Phase 2b multicenter, single-dose, randomized, double-blind, placebo-controlled, parallel-group study (NCT01887327) evaluated the safety and efficacy of two doses of this compound in combination with phototherapy in neonates with hyperbilirubinemia due to hemolysis.[4][5][6][7][8]

| Treatment Group | N | Mean Gestational Age (weeks) | Mean Birth Weight (g) | Mean Baseline TSB (mg/dL) | Mean % Change in TSB at 48h | p-value vs. Placebo |

| Placebo | 30 | 38.5 | 3323 | 9.7 | +17.5% | - |

| This compound 3.0 mg/kg | 30 | 38.7 | 3389 | 9.5 | -13.0% | 0.013 |

| This compound 4.5 mg/kg | 31 | 38.6 | 3354 | 9.6 | -10.5% | 0.041 |

Table 2: Efficacy of this compound in combination with phototherapy in neonates with hemolytic hyperbilirubinemia (NCT01887327).[4][5][6][7][8]

Experimental Protocols

Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining HO activity by measuring the formation of bilirubin.[4][9]

4.1.1. Reagents and Materials

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Sucrose solution (0.25 M)

-

Reaction mixture:

-

NADPH (1 mM)

-

Glucose-6-phosphate (2 mM)

-

Glucose-6-phosphate dehydrogenase (1 U)

-

Hemin (25 µM)

-

Rat liver cytosol (as a source of biliverdin reductase)

-

-

Bovine Serum Albumin (BSA) for standard curve

-

Bradford assay reagent

-

Spectrophotometer

4.1.2. Procedure

-

Preparation of Microsomal Fraction (Source of Heme Oxygenase):

-

Homogenize tissue (e.g., spleen for HO-1, brain for HO-2) in 0.1 M potassium phosphate buffer.

-

Add sucrose solution to a final concentration of 0.25 M.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei.

-

Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Ultracentrifuge the resulting supernatant at 105,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction.

-

Resuspend the microsomal pellet in 0.1 M potassium phosphate buffer.

-

Determine protein concentration using the Bradford assay.

-

-

Heme Oxygenase Reaction:

-

In a microcentrifuge tube, combine 600 µg of microsomal protein with the reaction mixture.

-

For inhibitor studies, pre-incubate the microsomal fraction with varying concentrations of this compound for a specified time before adding the reaction mixture.

-

Adjust the final volume to 400 µL with potassium phosphate buffer.

-

Incubate the tubes in the dark for 1 hour at 37°C.

-

Terminate the reaction by placing the tubes on ice.

-

-

Measurement of Bilirubin:

-

Measure the absorbance of the reaction mixture at 464 nm and 530 nm.

-

Calculate the bilirubin concentration using the extinction coefficient for bilirubin (ε = 40 mM⁻¹ cm⁻¹). The change in absorbance (ΔA = A₄₆₄ - A₅₃₀) is proportional to the amount of bilirubin formed.

-

HO activity is expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.

-

dot

Biliverdin Reductase Activity Assay

This protocol is based on a spectrophotometric method to measure the conversion of biliverdin to bilirubin.[10][11]

4.2.1. Reagents and Materials

-

Tris-HCl buffer (50 mM, pH 8.7)

-

Biliverdin solution (10 µM)

-

NADPH solution (100 µM)

-

Cytosolic protein extract (source of BVR)

-

Bovine Serum Albumin (BSA)

-

Spectrophotometer capable of reading at 453 nm and 670 nm

4.2.2. Procedure

-

Preparation of Cytosolic Fraction (Source of Biliverdin Reductase):

-

Homogenize tissue (e.g., liver) in Tris-HCl buffer.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic fraction.

-

Determine protein concentration.

-

-

Biliverdin Reductase Reaction:

-

In a 96-well plate, pre-incubate the cytosolic extract with 10 µM biliverdin and BSA at 37°C.

-

To assess the effect of this compound, include it in the pre-incubation step.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

-

Measurement:

-

Measure the absorbance every 2 minutes for 60 minutes at 453 nm (bilirubin) and 670 nm (biliverdin).

-

Calculate the ratio of A₄₅₃/A₆₇₀ over time.

-

BVR activity is determined by the rate of increase in this ratio.

-

Quantification of Bilirubin in Blood Samples

The diazo method is a common clinical chemistry technique for measuring bilirubin levels.

4.3.1. Principle Bilirubin reacts with a diazo reagent (diazotized sulfanilic acid) to form a colored azobilirubin compound. The intensity of the color, measured spectrophotometrically, is proportional to the bilirubin concentration. An accelerator (e.g., caffeine) is used to facilitate the reaction of unconjugated bilirubin.

4.3.2. Clinical Trial Protocol (NCT01887327) - Bilirubin Measurement In the NCT01887327 trial, total serum bilirubin (TSB) was the primary endpoint. Blood samples were collected at baseline and at various time points post-dose. TSB was measured using standard automated clinical chemistry analyzers in certified laboratories.[12]

Quantification of this compound in Plasma

The quantification of this compound in plasma typically requires a sensitive and specific analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or fluorescence) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

4.4.1. General Procedure (LC-MS/MS)

-

Sample Preparation:

-

Protein precipitation: Plasma samples are treated with a solvent like acetonitrile to precipitate proteins.

-

Liquid-liquid extraction or solid-phase extraction can also be used for sample clean-up and concentration.

-

An internal standard (e.g., a structurally similar but isotopically labeled compound) is added before extraction.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

A reversed-phase C18 column is commonly used.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other plasma components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is typically used.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using standards of known this compound concentrations in a matrix-matched solution (e.g., drug-free plasma).

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

dot

Effect on Biliverdin Reductase

Current literature strongly indicates that the primary mechanism of action of this compound is the competitive inhibition of heme oxygenase. There is no substantial evidence to suggest that this compound directly inhibits biliverdin reductase. The reduction in bilirubin levels is attributed to the decreased availability of biliverdin, the substrate for biliverdin reductase.

Conclusion

This compound is a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in bilirubin production. Its mechanism of action is well-defined, and clinical data supports its efficacy in reducing total serum bilirubin levels in neonates with hyperbilirubinemia. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other heme oxygenase inhibitors. For researchers and drug development professionals, this compound represents a targeted and effective therapeutic strategy for managing conditions characterized by excessive bilirubin production.

References

- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scholars@Duke publication: this compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]

- 8. This compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]

- 14. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

In-depth Technical Guide to the Photophysical Properties of Stannsoporfin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin with significant therapeutic potential, primarily recognized for its role as a potent inhibitor of heme oxygenase. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, crucial for understanding its mechanism of action, potential for photosensitization, and for the development of novel therapeutic applications. This document details its absorption and emission characteristics, excited state dynamics, and the experimental protocols utilized to determine these properties. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and photomedicine.

Introduction

This compound is a synthetic heme analog where the central iron atom is replaced by tin.[1] Structurally, it is a tin(IV) complex of mesoporphyrin IX.[1] Its primary and most well-studied biological activity is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[2][3] By blocking this pathway, this compound effectively reduces the production of bilirubin. This has led to its clinical investigation and use in the management of neonatal hyperbilirubinemia (jaundice).[4][5]

Beyond its enzymatic inhibition, the porphyrin macrocycle of this compound endows it with distinct photophysical properties. Porphyrins are characterized by strong absorption in the visible spectrum, and the central metal ion significantly influences their excited state dynamics, including fluorescence and phosphorescence. A thorough understanding of these properties is essential, not only to optimize its current therapeutic applications but also to explore new possibilities in areas such as photodynamic therapy (PDT) and bioimaging. This guide synthesizes the available data on the photophysical characteristics of this compound and outlines the methodologies for their investigation.

Mechanism of Action: Heme Oxygenase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of heme oxygenase.[6] Heme oxygenase exists in two main isoforms, the inducible HO-1 and the constitutive HO-2. This compound is a potent inhibitor of both isoforms.[7] The enzyme's natural substrate is heme, which binds to the active site, leading to its oxidative cleavage. This compound, due to its structural similarity to heme, competes for this binding site, thereby preventing the degradation of heme and the subsequent formation of biliverdin and bilirubin.[2][3]

References

- 1. publications.aap.org [publications.aap.org]

- 2. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. Scholars@Duke publication: this compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10662209B2 - High-purity large-scale preparation of this compound - Google Patents [patents.google.com]

Stannsoporfin for the Prevention of Neonatal Hyperbilirubinemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neonatal hyperbilirubinemia, or jaundice, is a common and generally benign condition in newborns. However, excessively high levels of unconjugated bilirubin can lead to devastating neurological damage. The current standard of care, phototherapy, is effective in breaking down existing bilirubin but does not address the underlying production. Stannsoporfin (tin mesoporphyrin, SnMP), a potent competitive inhibitor of heme oxygenase-1 (HO-1), presents a novel therapeutic approach by targeting the rate-limiting step in bilirubin synthesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

Neonatal jaundice results from an imbalance between bilirubin production and elimination. In newborns, increased red blood cell turnover, coupled with immature hepatic conjugation and excretion pathways, can lead to a rapid accumulation of unconjugated bilirubin.[1] Standard treatment involves phototherapy, which converts bilirubin into more easily excreted isomers.[1] In severe cases, exchange transfusion may be necessary.[1] this compound offers a proactive strategy by inhibiting the enzyme responsible for converting heme into biliverdin, the precursor to bilirubin.[1][2]

Mechanism of Action

This compound is a synthetic heme analog that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[2][3] HO catalyzes the degradation of heme into equimolar amounts of biliverdin, iron, and carbon monoxide (CO).[4] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. By binding to the active site of HO, this compound prevents the breakdown of heme, thereby reducing the production of bilirubin.[2][3] It inhibits both the inducible isoform, HO-1, and the constitutive isoform, HO-2.[2]

Data Presentation

Clinical Efficacy Data

The efficacy of this compound in reducing total serum bilirubin (TSB) levels in neonates with hyperbilirubinemia has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in a Phase 2b Clinical Trial (NCT01887327) [5][6]

| Treatment Group | Number of Patients (n) | Mean Percent Change in TSB at 48 hours | 95% Confidence Interval | p-value (vs. Placebo) |

| Placebo + Phototherapy | 30 | +17.5% | 5.6% to 30.7% | - |

| This compound 3.0 mg/kg + Phototherapy | 30 | -13.0% | -21.7% to -3.2% | 0.013 |

| This compound 4.5 mg/kg + Phototherapy | 31 | -10.5% | -19.4% to -0.6% | 0.041 |

Table 2: Efficacy of this compound in Term and Near-Term Newborns [7]

| Treatment Group | Number of Patients (n) | Outcome |

| This compound (6 µmol/kg) | 44 | None required supplemental phototherapy. |

| Phototherapy | 42 | Required an average of 33-48 hours of treatment. |

Safety Data

This compound has been generally well-tolerated in clinical trials. The most commonly reported adverse event is a transient, mild erythema, particularly in infants who also receive phototherapy.[8]

Table 3: Common Adverse Events Associated with this compound [2]

| Adverse Event | Frequency | Notes |

| Transient Erythema/Maculopapular Rash | Reported in some neonates | Often associated with concurrent phototherapy. |

| Increased Reticulocyte Count | Observed in some patients | |

| Increased Aspartate Aminotransferase | Observed in some patients |

Experimental Protocols

Spectrophotometric Assay for Heme Oxygenase Activity

This protocol is adapted from established methods for determining HO activity by measuring the rate of bilirubin formation.

Principle: Heme oxygenase activity is determined by quantifying the amount of bilirubin produced from the enzymatic degradation of heme. The reaction is coupled with biliverdin reductase, which rapidly converts biliverdin to bilirubin. The concentration of bilirubin is then measured spectrophotometrically at its absorbance maximum.

Materials:

-

Microsomal protein preparation (source of heme oxygenase)

-

Rat liver cytosol (source of biliverdin reductase) or purified biliverdin reductase

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system:

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

-

Hemin (substrate)

-

Bovine serum albumin (BSA)

-

Chloroform

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 0.5 mg)

-

Potassium phosphate buffer

-

NADPH regenerating system components

-

Rat liver cytosol or purified biliverdin reductase

-

BSA

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add hemin to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture in the dark at 37°C for a defined period (e.g., 30-60 minutes). A parallel reaction should be incubated at 4°C to serve as a baseline control.

-

Termination of Reaction: Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

-

Extraction of Bilirubin: Centrifuge the mixture to separate the chloroform layer containing the extracted bilirubin.

-

Spectrophotometric Measurement: Measure the absorbance of the chloroform layer at the absorbance maximum of bilirubin (approximately 464 nm) against a chloroform blank.

-

Calculation of HO Activity: Calculate the amount of bilirubin formed using the Beer-Lambert law (Extinction coefficient for bilirubin in chloroform is ~60 mM⁻¹cm⁻¹). HO activity is expressed as picomoles of bilirubin formed per milligram of protein per hour.

Clinical Trial Protocol Outline (Based on NCT01887327)[1][5][9]

This outline represents a typical workflow for a clinical trial investigating this compound in neonates.

Study Design: A multicenter, single-dose, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Term and near-term neonates (e.g., ≥35 weeks gestational age) with hyperbilirubinemia due to hemolysis (e.g., ABO or Rh incompatibility, G6PD deficiency) who meet the criteria for phototherapy according to American Academy of Pediatrics (AAP) guidelines.

Intervention:

-

Treatment Group 1: Single intramuscular (IM) injection of this compound (e.g., 3.0 mg/kg).

-

Treatment Group 2: Single IM injection of this compound (e.g., 4.5 mg/kg).

-

Control Group: Single IM injection of a placebo.

-

All infants receive standard-of-care phototherapy.

Methodology:

-

Screening and Enrollment: Neonates are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained from parents or legal guardians.

-

Randomization: Eligible infants are randomly assigned to one of the treatment groups in a blinded fashion.

-

Drug Administration: The assigned study drug (this compound or placebo) is administered as a single IM injection.

-

Phototherapy: All infants receive continuous phototherapy as per AAP guidelines.

-

Data Collection:

-

Total serum bilirubin (TSB) levels are measured at baseline and at regular intervals (e.g., every 6-12 hours) for a specified period (e.g., 48-72 hours).

-

Adverse events are monitored and recorded throughout the study.

-

Other safety parameters (e.g., complete blood count, liver function tests) are assessed.

-

-

Primary Endpoint: The primary efficacy endpoint is typically the percent change in TSB from baseline at a specific time point (e.g., 48 hours).

-

Secondary Endpoints: May include the duration of phototherapy required, the need for exchange transfusion, and peak TSB levels.

-

Statistical Analysis: Data are analyzed to compare the efficacy and safety of the this compound groups with the placebo group.

References

- 1. fightingaddictioncenter.com [fightingaddictioncenter.com]

- 2. medkoo.com [medkoo.com]

- 3. clinicaltrialsregister.eu [clinicaltrialsregister.eu]

- 4. The heme oxygenase-1 metalloporphyrin inhibitor this compound enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct comparison of Sn-mesoporphyrin, an inhibitor of bilirubin production, and phototherapy in controlling hyperbilirubinemia in term and near-term newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel and sensitive assay for heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Stannsoporfin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannsoporfin (also known as tin mesoporphyrin or SnMP) is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2][3][4] By inhibiting HO, this compound effectively reduces the production of bilirubin.[5][6] This mechanism of action has positioned this compound as a potential therapeutic agent for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia (jaundice).[7][8]

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, drawing from publicly available data, including regulatory documents and scientific publications. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this compound.

An extensive preclinical program was conducted to support the clinical development of this compound, encompassing a total of 27 toxicology studies, 12 safety pharmacology studies, and 6 radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies.[9] These studies were designed to characterize the toxicological profile of this compound and to establish a safe dose for first-in-human clinical trials.

Mechanism of Action: Heme Oxygenase Inhibition

This compound exerts its pharmacological effect by competitively inhibiting the enzyme heme oxygenase. Heme oxygenase exists in two primary isoforms: the inducible HO-1 and the constitutive HO-2.[10][11] In the presence of this compound, the degradation of heme into biliverdin, iron, and carbon monoxide is blocked, leading to a reduction in the bilirubin load.[5]

Pharmacokinetics and Metabolism

Radiolabeled ADME studies have been conducted to understand the pharmacokinetic profile of this compound.[9] Key findings from these preclinical assessments indicate that this compound is a 754-Dalton molecule that exhibits high protein binding (>96%).[9] It does not readily cross the blood-brain barrier. No major metabolites have been identified, and the compound is primarily excreted intact in the urine and bile.[9]

Toxicology Studies

The comprehensive toxicology program for this compound included studies to evaluate its potential for acute and repeat-dose toxicity, genotoxicity, phototoxicity, and effects on juvenile animals and reproduction.[9]

Acute and Repeat-Dose Toxicity

While specific quantitative data such as LD50 or NOAELs from the full range of preclinical studies are not publicly available, the overall preclinical program supported a favorable safety profile at clinically relevant doses.[9]

Genotoxicity and Mutagenicity

A battery of genotoxicity and mutagenicity studies was conducted as part of the preclinical safety assessment of this compound.[9] These assays are designed to detect the potential of a substance to cause genetic mutations or chromosomal damage. Standard assays typically include:

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses the potential to induce structural chromosomal aberrations in cultured mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This test evaluates chromosomal damage in bone marrow cells of treated animals.

While the specific results of these assays for this compound are not detailed in the available documentation, the completion of these studies was a critical component of the IND-enabling safety evaluation.

Phototoxicity

Given that this compound is a porphyrin-based molecule and its intended use is in neonates who may also undergo phototherapy, the potential for phototoxicity was a key safety consideration. A study in euthymic hairless guinea pigs evaluated the phototoxic potential of this compound (SnMP), tin protoporphyrin (SnPP), and tin diiododeuteroporphyrin (SnI2DP) under neonatal phototherapy conditions.[12]

Experimental Protocol: Phototoxicity Study in Guinea Pigs [12]

-

Test System: Euthymic hairless guinea pigs (Crl:IAF(HA)BR).

-

Test Articles: this compound (SnMP), tin protoporphyrin (SnPP), tin diiododeuteroporphyrin (SnI2DP).

-

Dosing: Daily intraperitoneal injections for 3 successive days.

-

Dosages:

-

SnMP: 0.075, 0.375, and 0.75 mg/kg per day (approximately 1x, 5x, and 10x the maximum anticipated clinical dosage).

-

SnPP: 0.75, 3.75, and 7.5 mg/kg per day.

-

SnI2DP: 0.9, 4.5, and 9.0 mg/kg per day.

-

-

Light Exposure: Concurrent exposure to ambient light or two different kinds of phototherapy light for approximately 72 hours.

-

Endpoint: Observation for an erythematous response on the back and ears.

Results Summary:

| Compound | Phototoxicity at ~1x Clinical Dose | Phototoxicity at ~5x Clinical Dose | Phototoxicity at ~10x Clinical Dose |

| This compound (SnMP) | Not phototoxic | Not phototoxic (under non-UV-A light) | Phototoxic (under UV-A light) |

| Tin Protoporphyrin (SnPP) | Marginally phototoxic | Phototoxic | Phototoxic |

| Tin Diiododeuteroporphyrin (SnI2DP) | Less phototoxic than SnPP | Phototoxic | Phototoxic |

At equivalent multiples of the clinical dosages, this compound was the least phototoxic of the three compounds.[12] The phototoxic response observed was reversible upon discontinuation of the drug and phototherapy.[12]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are crucial for any new drug to assess its potential effects on fertility and embryonic-fetal development.[13][14] The preclinical program for this compound included reproductive toxicology studies.[9] A rat development study showed no adverse effects.[9]

Juvenile Animal Studies

Studies in juvenile animals were also a component of the preclinical evaluation of this compound, with studies conducted in neonatal rats and dogs.[9] These studies are particularly relevant given the intended pediatric population. No neuropathology was observed in any toxicology study.[9]

Safety Pharmacology

Summary and Conclusion

The extensive preclinical safety and toxicology program for this compound, encompassing a wide range of studies from acute and chronic toxicity to genotoxicity and safety pharmacology, has been pivotal in characterizing its safety profile. The mechanism of action, competitive inhibition of heme oxygenase, is well-understood. While detailed quantitative data from all studies are not publicly available, the overall findings from the preclinical package supported the initial clinical development of this compound for the treatment of neonatal hyperbilirubinemia. The phototoxicity studies provided important information regarding its use in conjunction with phototherapy. The lack of major metabolites and its excretion profile contribute to its predictable pharmacokinetic behavior. For drug development professionals, the preclinical program of this compound serves as a comprehensive example of the necessary safety evaluations for a new chemical entity targeting a pediatric population.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. scispace.com [scispace.com]

- 6. Sn-protoporphyrin inhibition of fetal and neonatal brain heme oxygenase. Transplacental passage of the metalloporphyrin and prenatal suppression of hyperbilirubinemia in the newborn animal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: What is it and is it FDA approved? - Drugs.com [drugs.com]

- 8. hcplive.com [hcplive.com]

- 9. fda.gov [fda.gov]

- 10. 2025.febscongress.org [2025.febscongress.org]

- 11. researchgate.net [researchgate.net]

- 12. Phototoxicity of tin protoporphyrin, tin mesoporphyrin, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

Stannsoporfin's Impact on Heme Metabolism in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stannsoporfin (also known as tin mesoporphyrin or SnMP) is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By blocking the degradation of heme, this compound effectively reduces the production of biliverdin and, consequently, bilirubin. This mechanism of action has positioned this compound as a therapeutic candidate for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on heme metabolism, detailed experimental protocols for relevant assays, and its impact on associated physiological processes in mammals.

Mechanism of Action: Competitive Inhibition of Heme Oxygenase

This compound's primary mechanism of action is the competitive inhibition of heme oxygenase.[1] Heme oxygenase catalyzes the breakdown of heme into biliverdin, releasing iron and carbon monoxide in the process.[2] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. This compound, being structurally similar to heme, binds to the active site of the HO enzyme but cannot be catabolized. This competitive binding prevents the natural substrate, heme, from being degraded, thereby halting the production of biliverdin and bilirubin.[1]

The inhibition of heme oxygenase by this compound has been demonstrated to be highly potent. In vitro studies using rat splenic microsomal heme oxygenase have determined the inhibition constant (Ki) for Tin Mesoporphyrin IX to be 0.014 µM .[3] This low Ki value indicates a high affinity of this compound for the enzyme.

Quantitative Data on this compound's Effects

The efficacy of this compound in reducing bilirubin levels has been quantified in several preclinical and clinical studies.

Table 1: In Vitro Inhibition of Heme Oxygenase by this compound

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.014 µM | Rat splenic microsomal heme oxygenase | [3] |

Table 2: Clinical Efficacy of this compound in Neonatal Hyperbilirubinemia

A multicenter, placebo-controlled phase 2b study (NCT01887327) evaluated the efficacy of this compound in neonates with hyperbilirubinemia due to hemolysis.[4]

| Treatment Group | N | Mean Change in Total Serum Bilirubin (TSB) at 48h | 95% Confidence Interval | p-value vs. Control |

| Placebo | 30 | +17.5% | 5.6% to 30.7% | - |

| This compound 3.0 mg/kg | 30 | -13.0% | -21.7% to -3.2% | < 0.0001 |

| This compound 4.5 mg/kg | 31 | -10.5% | -19.4% to -0.6% | < 0.0001 |

These data demonstrate a statistically significant reduction in total serum bilirubin levels in neonates treated with this compound compared to placebo.[4]

Impact on Other Aspects of Heme Metabolism

Biliverdin Reductase

The direct effect of this compound on biliverdin reductase (BVR) activity is not extensively documented in the readily available literature. The primary mechanism of reducing bilirubin is through the inhibition of its production upstream at the heme oxygenase step.

Iron Metabolism

By inhibiting heme oxygenase, this compound prevents the release of iron from heme. This can have implications for iron homeostasis. Long-term treatment with tin-mesoporphyrin has been shown to produce iron deficiency anemia in rats.[5] This is attributed to the inhibition of intestinal heme oxygenase, which in turn diminishes the uptake of iron from dietary heme.[5] this compound stimulates the excretion of unmetabolized heme into the bile, further contributing to a reduction in the body's iron pool derived from heme.[5]

Experimental Protocols

In Vitro Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine HO activity by measuring bilirubin production.[6]

Materials:

-

Microsomal protein fraction (source of HO-1)

-

Rat liver cytosolic fraction (source of biliverdin reductase)

-

1 M Potassium phosphate buffer, pH 7.4

-

10 mM Hemin solution

-

10 mM NADPH solution

-

20 mM Glucose-6-phosphate (G6P) solution

-

10 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound solutions of varying concentrations (for inhibition studies)

-

Chloroform

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

600 µg of microsomal protein

-

2 mg of rat liver cytosolic protein

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mM NADPH (or a regenerating system with 2 mM G6P, 1 U G6PDH, and 1 mM NADP+)

-

25 µM hemin

-

Adjust the final volume to 400 µL with potassium phosphate buffer.

-

-

Incubation: Incubate the tubes in the dark for 1 hour at 37°C. For blank or control reactions, incubate at 4°C or omit the substrate (hemin).

-

Reaction Termination: Stop the reaction by placing the tubes on ice.

-

Bilirubin Extraction: Add an equal volume of chloroform and vortex vigorously to extract the bilirubin.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

-

Measurement: Carefully transfer the lower chloroform layer to a cuvette and measure the absorbance at 464 nm (for bilirubin) and subtract the absorbance at 530 nm (to correct for background).

-

Calculation: Calculate the amount of bilirubin formed using the molar extinction coefficient of bilirubin in chloroform (60,000 M⁻¹cm⁻¹).[7] HO activity is typically expressed as pmol of bilirubin formed per mg of protein per hour.

Biliverdin Reductase Activity Assay (Spectrophotometric Method)

This protocol is based on monitoring the NADPH-dependent conversion of biliverdin to bilirubin.[8][9]

Materials:

-

Cell or tissue lysate

-

50 mM Tris-HCl buffer, pH 8.7

-

10 mM Biliverdin IXα stock solution

-

10 mM NADPH stock solution

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a cuvette, prepare a 1 mL reaction mixture containing:

-

50 mM Tris-HCl, pH 8.7

-

100 µM NADPH

-

10 µM biliverdin IXα

-

-

Initiation: Start the reaction by adding 50 µg of cell lysate.

-

Measurement: Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 670 nm (biliverdin) or the increase in absorbance at 453 nm (bilirubin) over time.

-

Calculation: The rate of the reaction is determined from the linear portion of the absorbance change over time. BVR activity can be expressed as the change in absorbance per minute per mg of protein or converted to nmol of bilirubin produced per minute per mg of protein using the appropriate molar extinction coefficient.

Quantification of Bilirubin Isomers by HPLC

This protocol provides a general framework for the separation and quantification of bilirubin and its photoisomers.[10]

Materials:

-

Serum or plasma samples (protected from light)

-

Acetonitrile (HPLC grade)

-

Aqueous buffer (e.g., phosphate buffer or ammonium acetate)

-

C18 reversed-phase HPLC column

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Sample Preparation:

-

Keep samples on ice and protected from light.

-

For serum/plasma, precipitate proteins by adding 2 volumes of cold acetonitrile.

-

Vortex and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Monitor the eluent at ~450 nm using a DAD. For higher specificity and sensitivity, use an LC-MS/MS system.

-

-

Quantification:

-

Generate a standard curve using purified bilirubin isomers.

-

Integrate the peak areas of the different isomers in the sample chromatograms.

-

Calculate the concentration of each isomer based on the standard curve.

-

Conclusion

This compound is a potent competitive inhibitor of heme oxygenase, the key enzyme responsible for bilirubin production. Its ability to significantly reduce serum bilirubin levels has been demonstrated in both preclinical and clinical settings, making it a promising therapeutic agent for neonatal hyperbilirubinemia. The well-defined mechanism of action and the availability of robust analytical methods to quantify its effects provide a solid foundation for further research and clinical development. Understanding its impact on broader aspects of heme metabolism, particularly iron homeostasis, is crucial for a comprehensive safety and efficacy assessment. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 2. publications.aap.org [publications.aap.org]

- 3. apexbt.com [apexbt.com]

- 4. This compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Stannsoporfin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Stannsoporfin (tin mesoporphyrin IX dichloride), a potent inhibitor of heme oxygenase. The document details its chemical structure, outlines key synthesis protocols, presents relevant quantitative data, and illustrates the synthetic pathway and mechanism of action through diagrams.

Chemical Structure and Properties of this compound

This compound, also known as tin mesoporphyrin IX dichloride, is a synthetic metalloporphyrin. Its structure consists of a mesoporphyrin IX macrocycle with a central tin (IV) ion coordinated to the four nitrogen atoms of the pyrrole rings. Mesoporphyrin IX is a derivative of protoporphyrin IX where the two vinyl side chains are reduced to ethyl groups. This structural modification enhances the compound's inhibitory activity against heme oxygenase.

The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Stannate(2-), dichloro(7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanato(4-)-N21,N22,N23,N24)-, dihydrogen, (OC-6-13)-[1] |

| Synonyms | Tin mesoporphyrin, SnMP, SNMPP, Stanate[1] |

| CAS Number | 106344-20-1[1] |

| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn[1] |

| Molecular Weight | 754.29 g/mol [1] |

| Appearance | Solid |

| Purity | ≥95%[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hemin (iron (III) protoporphyrin IX chloride). The first step involves the catalytic hydrogenation of hemin to remove the central iron atom and reduce the vinyl groups to ethyl groups, yielding mesoporphyrin IX. The second step is the insertion of tin into the mesoporphyrin IX macrocycle.

Synthesis Pathway

The overall synthetic scheme is presented below.

Experimental Protocols

Step 1: Hydrogenation of Hemin to Mesoporphyrin IX

This procedure describes the reduction of hemin to mesoporphyrin IX.

-

Materials:

-

Hemin

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Formic acid (96%) or another suitable solvent system

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve hemin in formic acid.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas.

-

Stir the reaction mixture at room temperature for a specified period until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude mesoporphyrin IX.

-

The crude product can be further purified by recrystallization or chromatography.

-

Step 2: Insertion of Tin into Mesoporphyrin IX

This protocol details the insertion of tin into the mesoporphyrin IX macrocycle.

-

Materials:

-

Mesoporphyrin IX

-

A tin (II) salt, such as tin(II) acetate or tin(II) chloride

-

Glacial acetic acid or another high-boiling solvent

-

-

Procedure:

-

Suspend mesoporphyrin IX in glacial acetic acid.

-

Add an excess of the tin (II) salt to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the metal insertion can be monitored by UV-Vis spectroscopy by observing the shift in the Soret band.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a suitable solvent to remove any unreacted starting materials and excess tin salts.

-

Dry the final product under vacuum.

-

Purification

For high-purity this compound suitable for pharmaceutical applications, further purification steps may be necessary.[3] These can include:

-

Treatment with Activated Carbon and Diatomaceous Earth: To remove colored impurities and fine particulates.[3]

-

Trituration with Hot Acid: The crude product can be triturated with hot dilute hydrochloric acid to remove any remaining metal impurities.[3]

-

Chromatography: Column chromatography using silica gel or alumina can be employed for separating this compound from any remaining porphyrin-related impurities.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of this compound.

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Reported Yield |

| Tin Insertion | Mesoporphyrin IX Dihydrochloride | (¹¹⁹mSn)-Mesoporphyrin IX Dichloride | 60% (radiochemical yield)[1] |

Table 2: Biological Activity

| Target | Parameter | Value |

| Heme Oxygenase | Kᵢ (in vitro competitive inhibition) | 14 nM |

Mechanism of Action: Heme Oxygenase Inhibition

This compound exerts its biological effect by competitively inhibiting the enzyme heme oxygenase.[4] Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, converting it to biliverdin, which is subsequently reduced to bilirubin. By blocking this enzyme, this compound prevents the breakdown of heme and thereby reduces the production of bilirubin. This mechanism is the basis for its investigation as a therapeutic agent for neonatal jaundice and other conditions associated with hyperbilirubinemia.

References

- 1. Synthesis of ( sup 119m Sn)-mesoporphyrin IX dichloride (Journal Article) | ETDEWEB [osti.gov]

- 2. Scholars@Duke publication: this compound with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

Methodological & Application

Stannsoporfin in Murine Tuberculosis Models: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive overview of in vivo studies utilizing stannsoporfin (SnMP), a heme oxygenase-1 (HO-1) inhibitor, in murine models of Mycobacterium tuberculosis (Mtb) infection. This document is intended for researchers, scientists, and drug development professionals investigating host-directed therapies for tuberculosis (TB).

This compound has emerged as a promising candidate for host-directed therapy, aiming to modulate the host's immune response to enhance the efficacy of conventional anti-tubercular drugs. Preclinical studies have demonstrated its potential in reducing bacterial load when used as an adjunct to standard and novel TB drug regimens.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in Mtb-infected murine models. These studies primarily utilized BALB/c mice infected with the H37Rv strain of Mtb.

Table 1: Efficacy of this compound (SnMP) in Combination with a Novel MDR-TB Regimen (SPaO)

| Treatment Group | Duration of Treatment | Mean Lung Bacillary Burden (log10 CFU ± SD) | Change in Bacillary Burden vs. SPaO alone (log10 CFU) | P-value |

| SPaO | 4 weeks | Not explicitly stated, but used as baseline for comparison | - | - |

| SPaO + SnMP (5 mg/kg) | 4 weeks | Not explicitly stated, but resulted in a reduction | -0.69 | 0.01 |

SPaO consists of TBAJ-876 (S), pretomanid (Pa), and TBI-223 (O).[3][4]

Table 2: Effect of this compound (SnMP) on Gene Expression in the Lungs of Mtb-Infected Mice (2 weeks post-treatment initiation)

| Gene | Treatment Group | Fold Change in Expression (relative to untreated) |

| Pro-inflammatory cytokines | SPaO + SnMP | Differentially altered |

| CD38 (M1 macrophage marker) | SPaO + SnMP | Differentially altered |

Note: Specific quantitative fold-change values were not detailed in the provided search results, but the differential alteration was noted as significant.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in murine models of tuberculosis.

Murine Model of Chronic Tuberculosis Infection

This protocol outlines the establishment of a chronic Mtb infection in mice, which is essential for evaluating the efficacy of therapeutic interventions.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol infection chamber (e.g., Glas-Col)

-

Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80

-

Phosphate-buffered saline (PBS)

-

Sterile saline for injection

Procedure:

-

Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Inoculum Preparation: Wash the bacterial cells with PBS and resuspend in sterile saline. Adjust the concentration to deliver approximately 100 bacilli per mouse lung.

-

Aerosol Infection: Place BALB/c mice in an aerosol infection chamber and expose them to the bacterial suspension to achieve a low-dose aerosol infection.[3][5]

-

Incubation Period: House the infected mice under appropriate biosafety level 3 (BSL-3) conditions for 4 weeks to allow the establishment of a chronic infection before initiating treatment.[3][5]

This compound Administration and Treatment Regimens

This protocol details the preparation and administration of this compound in combination with anti-tubercular drug regimens.

Materials:

-

This compound (SnMP)

-

Standard TB drug regimen (RHZ): Rifampin (R), Isoniazid (H), Pyrazinamide (Z)

-

Novel MDR-TB regimen (SPaO): TBAJ-876 (S), Pretomanid (Pa), TBI-223 (O)

-

Vehicle for drug administration (e.g., sterile water, PBS)

-

Gavage needles

-

Syringes

Procedure:

-

Drug Preparation: Prepare fresh solutions of RHZ, SPaO, and SnMP at the desired concentrations.

-

Treatment Initiation: Begin treatment 4 weeks after the initial aerosol infection.[3][5]

-

Administration:

-

Treatment Duration: Continue the treatment for the specified duration (e.g., 2, 4, or 6 weeks).[3][5]

Assessment of Bacterial Load in the Lungs

This protocol describes the method for quantifying the number of viable Mtb bacilli in the lungs of treated and control mice.

Materials:

-

Lungs from infected and treated mice

-

Sterile PBS

-

Tissue homogenizer

-

Middlebrook 7H11 agar plates supplemented with OADC

-

Incubator (37°C)

Procedure:

-

Tissue Harvest: At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

-

Homogenization: Homogenize the entire lung tissue in a known volume of sterile PBS.

-

Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenates in sterile PBS.

-

Plating: Plate the dilutions onto Middlebrook 7H11 agar plates.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks.

-

Colony Forming Unit (CFU) Counting: Count the number of colonies on the plates to determine the number of viable bacteria per lung. Express the results as log10 CFU.[3]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Mechanism of this compound in Mtb infection.

Caption: Experimental workflow for in vivo this compound studies.

References

- 1. The heme oxygenase-1 metalloporphyrin inhibitor this compound enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pharmacological Approaches for Multidrug‐Resistant Tuberculosis: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The heme oxygenase-1 metalloporphyrin inhibitor this compound enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The heme oxygenase-1 metalloporphyrin inhibitor this compound enhances the bactericidal activity of a novel regimen for multidrug-resistant tuberculosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stannsoporfin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of Stannsoporfin in dimethyl sulfoxide (DMSO) for cell culture applications. This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, free iron, and carbon monoxide.[1][2] Its ability to modulate HO activity makes it a valuable tool for studying the biological roles of heme metabolism in various physiological and pathological processes, including inflammation, oxidative stress, and cell signaling.[3][4][5][6][7]

Data Presentation